Carbamothioic chloride, (4-chlorophenyl)methyl-(9CI)
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Overview
Description
Carbamothioic chloride, (4-chlorophenyl)methyl- (9CI), also known as N-(4-chlorophenyl)-N-methylcarbamothioyl chloride, is a heterocyclic organic compound with the molecular formula C8H7Cl2NS and a molecular weight of 220.12 g/mol . This compound is characterized by its unique structure, which includes a chlorophenyl group and a thiocarbamoyl chloride moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamothioic chloride, (4-chlorophenyl)methyl- (9CI) can be synthesized through various synthetic routes. One common method involves the reaction of 4-chlorophenyl isothiocyanate with methylamine in the presence of a suitable solvent . The reaction typically occurs under mild conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of carbamothioic chloride, (4-chlorophenyl)methyl- (9CI) often involves large-scale reactions using automated equipment. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Carbamothioic chloride, (4-chlorophenyl)methyl- (9CI) undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form sulfonyl derivatives or reduction to form thiol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile at moderate temperatures.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products include substituted thiocarbamoyl derivatives.
Oxidation: Sulfonyl derivatives are formed.
Reduction: Thiol derivatives are produced.
Scientific Research Applications
Carbamothioic chloride, (4-chlorophenyl)methyl- (9CI) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of carbamothioic chloride, (4-chlorophenyl)methyl- (9CI) involves its interaction with various molecular targets. The thiocarbamoyl chloride moiety can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions and lead to the observed biological effects . The specific pathways and molecular targets involved are still under investigation.
Comparison with Similar Compounds
Carbamothioic chloride, (4-chlorophenyl)methyl- (9CI) can be compared with other similar compounds, such as:
Dimethylcarbamothioic chloride: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Phenylcarbamothioic chloride: Lacks the chlorine substituent, resulting in different chemical properties and biological activities.
Benzylcarbamothioic chloride:
The uniqueness of carbamothioic chloride, (4-chlorophenyl)methyl- (9CI) lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H7Cl2NS |
---|---|
Molecular Weight |
220.12 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]carbamothioyl chloride |
InChI |
InChI=1S/C8H7Cl2NS/c9-7-3-1-6(2-4-7)5-11-8(10)12/h1-4H,5H2,(H,11,12) |
InChI Key |
CWJDMHKFSPOJAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=S)Cl)Cl |
Origin of Product |
United States |
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